5-Bromo-2-fluoro-3-nitroaniline
Overview
Description
5-Bromo-2-fluoro-3-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 and a molecular weight of 235.01 g/mol. This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to an aniline ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Nitration and Bromination: The compound can be synthesized by first nitration of aniline to produce nitroaniline, followed by bromination to introduce the bromine atom.
Fluorination: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.
Industrial Production Methods: Industrial production typically involves large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5-bromo-2-fluoroaniline.
Substitution: Substitution reactions can occur at the bromine or fluorine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Quinones, carboxylic acids, and other oxidized derivatives.
Reduction Products: 5-bromo-2-fluoroaniline and other reduced derivatives.
Substitution Products: Various halogenated and alkylated derivatives.
Mechanism of Action
Mode of Action
The nitro group is electron-withdrawing, which makes 5-Bromo-2-fluoro-3-nitroaniline more reactive than other compounds. The nitro group is meta directing . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound should be stored in a cool, dry, well-ventilated place away from fire sources and oxidizing agents .
Scientific Research Applications
5-Bromo-2-fluoro-3-nitroaniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of biological processes involving halogenated compounds.
Medicine: As a precursor for the development of pharmaceuticals and agrochemicals.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Bromo-5-fluoro-2-nitroaniline: Similar structure but different positions of the halogens and nitro group.
2-Bromo-5-nitroaniline: Similar to the compound but lacks the fluorine atom.
Uniqueness: 5-Bromo-2-fluoro-3-nitroaniline is unique due to the specific arrangement of its halogen and nitro groups, which can influence its reactivity and applications compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-2-fluoro-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHADFTHWUPIKQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.